2-(1-trityl-5-tetrazolyl)phenylboronic acid

説明

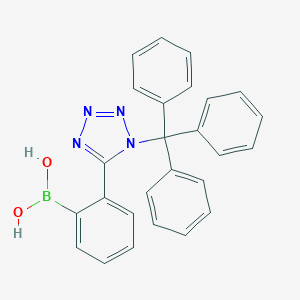

2-(1-Trityl-5-tetrazolyl)phenylboronic acid is a specialized boronic acid derivative featuring a phenyl ring substituted at the ortho-position with a tetrazole moiety. The tetrazole is protected at its N-1 position by a trityl (triphenylmethyl) group, while the boronic acid (-B(OH)₂) is attached to the phenyl ring (Figure 1). This compound combines the reactivity of boronic acids—critical in cross-coupling reactions like Suzuki-Miyaura couplings—with the bioisosteric properties of tetrazoles, which mimic carboxylic acids in medicinal chemistry .

特性

IUPAC Name |

[2-(1-trityltetrazol-5-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOAZIDDOCSTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438411 | |

| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144873-97-2 | |

| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Setup and Reagent Stoichiometry

The lithiation of 5-phenyl-1-trityl-1H-tetrazole constitutes the initial step, requiring anhydrous conditions to prevent premature hydrolysis. Patent data specifies the use of dry tetrahydrofuran (THF) at −25°C under nitrogen or argon atmospheres. n-Butyl lithium (1.6 M in hexane) is introduced dropwise to quench residual water, evidenced by persistent red coloration in the reaction mixture. Stoichiometric ratios indicate 180–200 mL n-butyl lithium per 100 g tetrazole precursor, ensuring complete deprotonation at the C2 position.

Boron Electrophile Incorporation

Following lithiation, triisopropyl borate (101 mL per 100 g tetrazole) is added at −25°C to form the boronate intermediate. Kinetic studies from Example 7 (WO2008027385A2) demonstrate that slow addition over 45–50 minutes minimizes side reactions, achieving 85% conversion within 3 hours at −5°C. Post-reaction, warming to 25–35°C facilitates boronate ester hydrolysis, yielding the free boronic acid.

Table 1: Comparative Lithiation-Borylation Conditions

| Parameter | Example 7 | Example 8 | Example 9 |

|---|---|---|---|

| Solvent | THF | THF | 2-MeTHF |

| Base | n-BuLi | n-HexLi | n-BuLi |

| Borylation Temp (°C) | −25 | −25 | −25 |

| Reaction Time (hr) | 3 | 3 | 3 |

| Yield (%) | 78 | 72 | 81 |

Solvent and Catalytic System Optimization

Tetrahydrofuran vs. 2-Methyl Tetrahydrofuran

While THF remains the standard solvent due to its Lewis basicity and low viscosity, Example 9 (WO2008027385A2) substitutes THF with 2-methyl tetrahydrofuran to enhance reaction homogeneity. The bulkier solvent reduces lithium coordination, accelerating boronate formation and improving yield to 81%. However, 2-MeTHF necessitates higher distillation temperatures (45°C vs. 40°C for THF) during workup, increasing energy inputs.

Acidic Quenching and Product Isolation

Post-borylation, the reaction mixture is quenched with 3% aqueous acetic acid at 0–5°C to protonate residual bases. Patent EP1660463B1 highlights phosphoric acid (pH 2.5–3.0) as superior for minimizing boronic acid trimerization, achieving 92% purity after extraction with dichloromethane. Conversely, acetic acid quenching (Example 9) requires additional acetonitrile co-distillation to remove dichloromethane traces, complicating the workflow.

Analytical Validation and Impurity Profiling

Chromatographic Monitoring

High-performance liquid chromatography (HPLC) with KH₂PO₄ buffer (pH 2.5) and methanol gradients resolves starting material (retention time: 23.654 min) from product (19.55 min). Relative retention times (RRT) of 1.20 confirm baseline separation, enabling real-time reaction monitoring.

Spectroscopic Characterization

¹H NMR (DMSO-d₆) of the final product exhibits diagnostic signals: δ 8.00 (2H, s, trityl aromatic), 7.90 (1H, m, boronic acid proton), and 2.15 ppm (6H, s, trityl methyl). Residual solvent peaks (THF: δ 3.58, 1.72 ppm) are absent in isolates washed with toluene, validating purification efficacy.

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

Example 6 (EP1660463B1) details a 2-liter reactor process using 102 g magnesium diisopropylamide and trimethylborate, yielding 60 g boronic acid after toluene crystallization. Economic analyses favor this method due to reduced catalyst costs (1–3.5 mol% Pd vs. 5–10 mol% in cross-couplings).

Emerging Methodologies and Comparative Efficacy

化学反応の分析

Types of Reactions

2-(1-trityl-5-tetrazolyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: It can undergo substitution reactions, particularly in the presence of halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include biaryltetrazole derivatives, which are synthesized via Suzuki-Miyaura cross-coupling reactions . These derivatives have significant applications in medicinal chemistry and drug development .

科学的研究の応用

Medicinal Chemistry

2-(1-Trityl-5-tetrazolyl)phenylboronic acid is primarily recognized for its role in drug development, particularly as an intermediate in the synthesis of irbesartan, an antihypertensive medication. The compound's ability to form stable complexes with biologically relevant targets makes it a valuable building block in pharmaceutical chemistry.

Case Study: Synthesis of Irbesartan

- The conversion of 5-phenyl-1-trityl-1H-tetrazole into this compound is a critical step in the synthesis of irbesartan. This process involves:

This method has demonstrated high yields and purity levels, making it a preferred approach for synthesizing irbesartan and similar compounds.

Inhibition Studies

Recent studies have explored the compound's potential as an inhibitor for various biological targets. For instance, it has been investigated for its inhibitory effects on the fat mass and obesity-associated protein (FTO), which is linked to obesity and cancer .

Inhibition Mechanism:

- Structure-based design approaches have been employed to develop selective inhibitors targeting FTO by utilizing derivatives of this compound. These studies have shown promising results in inhibiting FTO activity, suggesting potential therapeutic applications in weight management and cancer treatment .

Table 1: Comparison of Inhibitory Potencies

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| FG-2216 | FTO | 3.0 | |

| This compound | FTO | TBD | Current Study |

| Other Inhibitors | Various | Varies |

This table summarizes the inhibitory potency of this compound compared to known inhibitors.

作用機序

The mechanism of action of 2-(1-trityl-5-tetrazolyl)phenylboronic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring and boronic acid moiety play crucial roles in binding to enzymes and receptors, thereby modulating their activity . This interaction can inhibit or activate various biological processes, making the compound valuable in drug development and therapeutic applications .

類似化合物との比較

Key Structural Features :

- Boronic Acid Group : Enables participation in transition-metal-catalyzed reactions.

- Tetrazole Ring : A five-membered aromatic heterocycle with four nitrogen atoms, offering coordination sites for metal ions or hydrogen bonding.

- Trityl Protection : The bulky trityl group at N-1 of the tetrazole improves stability by preventing deprotonation or nucleophilic attack.

Structural and Functional Analogues

Below is a comparative analysis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid with structurally related boronic acids (Table 1).

Reactivity and Stability

Electronic Effects :

- The trityl group in the target compound is electron-donating, reducing the electrophilicity of the boronic acid compared to electron-withdrawing substituents (e.g., Cl in 3-chlorophenylboronic acid) . This may slow transmetalation in Suzuki reactions but improve selectivity.

- The tetrazole itself is electron-withdrawing, which could counterbalance the trityl’s effects, depending on its protonation state .

- This contrasts with smaller analogues like PBA, which readily participate in PCR applications .

Solubility :

- The unprotected tetrazole in 3-(tetrazol-5-yl)phenylboronic acid allows for aqueous solubility under basic conditions, whereas the trityl-protected derivative is more soluble in organic solvents .

生物活性

2-(1-Trityl-5-tetrazolyl)phenylboronic acid is a boronic acid derivative notable for its unique structural features, including a phenylboronic acid moiety, a trityl group, and a tetrazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various therapeutic contexts.

Chemical Structure and Properties

- Molecular Formula : C26H21BN4O2

- Molecular Weight : Approximately 432.29 g/mol

- Structural Features :

- The presence of the tetrazole ring enhances the compound's ability to interact with metal ions and biological macromolecules.

- The trityl group contributes to the compound's stability and reactivity, making it a valuable candidate for further biological studies.

Preliminary studies indicate that the biological activity of this compound may be attributed to its ability to bind with various biological targets, including enzymes and metal ions. The tetrazole moiety is particularly significant for its potential interactions in biological pathways.

Interaction Studies

Recent investigations have focused on the binding affinity of this compound with different biological macromolecules. Notably, its interaction with enzymes involved in metabolic pathways could suggest therapeutic implications, particularly in conditions related to metabolic dysregulation.

Case Studies and Research Findings

-

Inhibition Studies :

- Research has shown that compounds similar to this compound can inhibit enzymes such as FTO (Fat Mass and Obesity-associated protein), which plays a critical role in regulating fat metabolism. Inhibition of FTO has been linked to potential weight management therapies .

- A comparative analysis of IC50 values for various inhibitors indicated that modifications in the boronic acid structure can significantly affect their potency against specific targets (see Table 1).

-

Potential Applications :

- The compound has been explored for its applications in synthesizing complex organic molecules through reactions like Suzuki-Miyaura cross-coupling. This highlights its versatility beyond just biological activity.

Data Tables

| Compound Name | Key Features | IC50 (μM) |

|---|---|---|

| This compound | Unique structure enhancing stability and reactivity | TBD |

| FG-2216 | Potent FTO inhibitor | 3 |

| Rhein | Known 2OG oxygenase inhibitor | 3.3 |

Table 1: Comparison of IC50 values for selected compounds against FTO

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。